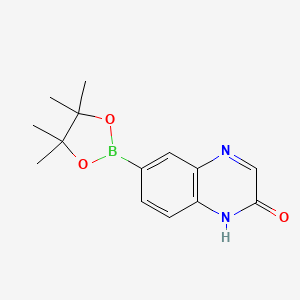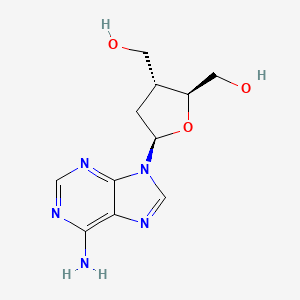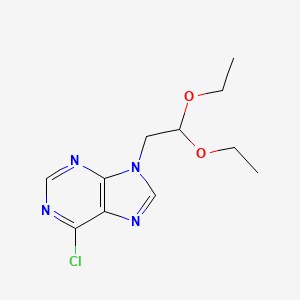
6-chloro-9-(2,2-diethoxyethyl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-chloro-9-(2,2-diethoxyethyl)-9H-purine is a chemical compound with the molecular formula C11H16ClN5O2 and a molecular weight of 285.733 g/mol . This compound belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. Purines are significant in various biological processes, including the formation of nucleotides, which are the building blocks of DNA and RNA.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine typically involves the alkylation of 6-chloropurine with bromoacetaldehyde diethyl acetal . The reaction is carried out under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
Starting Material: 6-chloropurine
Reagent: Bromoacetaldehyde diethyl acetal
Reaction Conditions: The reaction is typically conducted in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反応の分析
Types of Reactions
6-chloro-9-(2,2-diethoxyethyl)-9H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6-position can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include primary and secondary amines, thiols, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO, often with a base such as potassium carbonate to facilitate the reaction.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, substitution with an amine would yield an N6-substituted purine derivative, while substitution with a thiol would yield a thioether derivative .
科学的研究の応用
6-chloro-9-(2,2-diethoxyethyl)-9H-purine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives, which can be used in various chemical studies.
Biology: The compound and its derivatives are studied for their potential biological activities, including antiviral and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, particularly in the development of new drugs.
作用機序
The mechanism of action of 6-chloro-9-(2,2-diethoxyethyl)-9H-purine depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but the compound’s structure allows it to participate in hydrogen bonding and other interactions that are crucial for its activity.
類似化合物との比較
Similar Compounds
6-chloropurine: A simpler compound with a similar structure but without the diethoxyethyl group.
2-amino-6-chloropurine: Similar to 6-chloropurine but with an amino group at the 2-position.
Uniqueness
6-chloro-9-(2,2-diethoxyethyl)-9H-purine is unique due to the presence of the diethoxyethyl group at the 9-position. This modification can significantly alter its chemical properties and biological activity compared to simpler purine derivatives. The diethoxyethyl group can enhance the compound’s solubility and potentially improve its interaction with biological targets.
特性
CAS番号 |
39853-90-2 |
|---|---|
分子式 |
C11H15ClN4O2 |
分子量 |
270.71 g/mol |
IUPAC名 |
6-chloro-9-(2,2-diethoxyethyl)purine |
InChI |
InChI=1S/C11H15ClN4O2/c1-3-17-8(18-4-2)5-16-7-15-9-10(12)13-6-14-11(9)16/h6-8H,3-5H2,1-2H3 |
InChIキー |
NZZOAFBEXOEXIC-UHFFFAOYSA-N |
正規SMILES |
CCOC(CN1C=NC2=C1N=CN=C2Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(4-Chlorophenyl)methyl]quinolin-8-amine](/img/structure/B11852408.png)

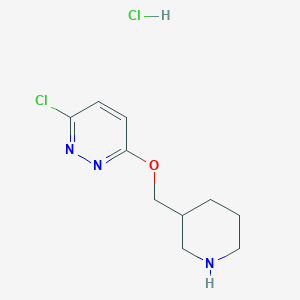

![4-bromo-2-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11852424.png)

![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-5,6,7,8-tetrahydroisoquinoline](/img/structure/B11852438.png)
![1'-Ethyl-6'-fluoro-1'H-spiro[piperidine-3,2'-quinazolin]-4'(3'H)-one](/img/structure/B11852440.png)
![3-Chloro-4-((5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)aniline](/img/structure/B11852446.png)
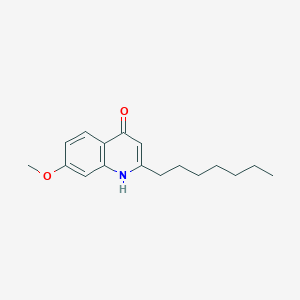
![7-(4-Fluorophenyl)-2,5,6-trimethyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B11852456.png)
